Me-Tet-PEG3-NH2
Description
Properties
Molecular Formula |
C19H28N6O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C19H28N6O4/c1-15-22-24-19(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-27-10-12-29-13-11-28-9-7-20/h2-5H,6-14,20H2,1H3,(H,21,26) |
InChI Key |
YCRYSSFTLLZVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Methyltetrazine-PEG3-amine can be synthesized through a series of chemical reactions. The methyltetrazine group can be introduced via a reaction with a suitable precursor, followed by the attachment of the PEG chain and the primary amine. The reaction conditions typically involve the use of coupling reagents such as HATU or EDC to form amide bonds . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Methyltetrazine-PEG3-amine undergoes various types of chemical reactions, including:
Click Reactions: The methyltetrazine group reacts with TCO in a high-yielding click reaction.
Amide Bond Formation: The primary amine can react with carboxylic acids in the presence of coupling reagents like HATU or EDC to form amide bonds.
Reductive Amination: The primary amine can also participate in reductive amination reactions.
Common reagents used in these reactions include HATU, EDC, and TCO. The major products formed from these reactions are typically bioconjugates or other functionalized molecules.
Scientific Research Applications
Chemical Applications
Click Chemistry
Methyltetrazine-PEG3-amine is primarily utilized in click chemistry, which facilitates the synthesis of complex molecules and bioconjugates. The compound's methyltetrazine moiety participates in inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes, allowing for rapid and selective chemical modifications without interfering with biological processes .
Synthesis of Bioconjugates
The compound serves as a PEGylation reagent, enhancing the solubility and stability of bioconjugates. It enables the introduction of functional groups that can be used for further modifications or targeting specific biomolecules .
Biological Applications
Bioorthogonal Labeling
In biological research, Methyltetrazine-PEG3-amine is employed for bioorthogonal labeling, which allows researchers to track biomolecules in live cells. This application is crucial for studying cellular processes and interactions in real-time .
Targeted Drug Delivery
The compound is also significant in developing targeted drug delivery systems. By conjugating therapeutic agents to Methyltetrazine-PEG3-amine, researchers can enhance the specificity of drug delivery to target cells or tissues, thereby improving therapeutic efficacy while minimizing side effects .
Medical Applications
Imaging Techniques
Methyltetrazine-PEG3-amine has been integrated into imaging techniques such as fluorescence microscopy and positron emission tomography (PET). Its ability to form stable linkages with imaging agents allows for improved visualization of biological processes in vivo .
Therapeutic Conjugates
Recent studies have demonstrated the use of Methyltetrazine-PEG3-amine in creating therapeutic conjugates for cancer treatment. For instance, it has been used to conjugate cytotoxic agents to antibodies or peptides, enhancing the selectivity and potency of cancer therapies .
Case Study 1: Cancer Cell Targeting
A study demonstrated the use of Methyltetrazine-PEG3-amine for specific cell surface labeling in various cancer cells through metabolic glycoengineering. This approach allowed efficient targeting and imaging of cancer cells, showcasing its potential in diagnostic applications .
Case Study 2: Drug Delivery Systems
In a recent investigation, researchers developed a Methyltetrazine-based drug delivery system that successfully targeted ovarian cancer cells. The system utilized bioorthogonal reactions to release drugs selectively at the tumor site, significantly improving treatment outcomes compared to conventional methods .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Process |
|---|---|---|
| Chemistry | Click Chemistry | Synthesis of bioconjugates |
| Biology | Bioorthogonal Labeling | Tracking biomolecules |
| Medicine | Targeted Drug Delivery | Specific targeting via conjugation |
| Imaging | Fluorescence Microscopy | Visualization of biological processes |
Mechanism of Action
The mechanism of action of methyltetrazine-PEG3-amine involves its ability to participate in bioorthogonal click reactions. The methyltetrazine group reacts with TCO through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond . This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems.
Comparison with Similar Compounds
Table 1: Key Features of Methyltetrazine-PEG3-amine and Analogues
Key Insights
PEG Length and Solubility: Longer PEG chains (e.g., PEG6 in Tetrazine-PEG6-amine) enhance aqueous solubility and biocompatibility, critical for systemic delivery . Methyltetrazine-PEG3-amine strikes a balance between solubility and minimal steric hindrance .
Reactivity and Stability: Methyltetrazine derivatives demonstrate faster IEDDA kinetics with TCO compared to non-methylated tetrazines due to electron-donating methyl groups, which stabilize the transition state . Tetrazine-PEG6-amine, while highly soluble, may exhibit slower reaction rates due to increased steric bulk .
Functional Group Versatility: Methyltetrazine-PEG3-amine’s amine group enables diverse conjugations (e.g., with antibodies, nanoparticles), whereas TCO-PEG3-Maleimide targets cysteine residues via thiol-maleimide chemistry .
Table 2: Comparative Bioorthogonal Performance
Key Findings
- Methyltetrazine-PEG3-amine exhibits superior reaction kinetics compared to non-methylated analogues, enabling rapid labeling in live-cell imaging .
- Tetrazine-PEG6-amine’s extended PEG chain improves serum stability but reduces reaction speed due to steric effects .
- Non-PEGylated tetrazine-amine, while synthetically accessible, degrades rapidly in biological media, limiting its utility .
Biological Activity
Methyltetrazine-PEG3-amine is a bioorthogonal compound that has garnered attention for its unique chemical properties and potential applications in biological systems. This article explores the biological activity of Methyltetrazine-PEG3-amine, highlighting its synthesis, mechanisms of action, and applications in drug delivery and imaging.
Overview of Methyltetrazine-PEG3-amine
Methyltetrazine-PEG3-amine is a derivative of methyltetrazine, which is known for its rapid cycloaddition kinetics with trans-cyclooctene (TCO) through inverse electron demand Diels-Alder (IEDDA) reactions. This reaction is characterized by exceptionally fast kinetics, estimated at up to 30,000 Ms, making it one of the fastest bioorthogonal reactions reported to date . The compound is typically supplied as an HCl salt to enhance stability and ease of handling .
The primary mechanism through which Methyltetrazine-PEG3-amine exerts its biological activity is via bioorthogonal chemistry. This involves the selective reaction between the tetrazine moiety and TCO-bearing biomolecules, allowing for precise labeling and tracking of biomolecules in complex biological environments. The reaction occurs rapidly and selectively, enabling researchers to visualize and study biological processes without interfering with the native functions of the molecules involved .
1. Fluorescent Imaging
Methyltetrazine-PEG3-amine has been utilized in fluorescent imaging applications due to its ability to form stable conjugates with fluorescent tags. This property allows for the visualization of specific proteins or cellular components in live cells. For instance, studies have demonstrated that incorporating methyltetrazine into peptide inhibitors enables the tracking of protease activities in live cell assays .
2. Drug Delivery Systems
The compound's bioorthogonal reactivity facilitates the development of targeted drug delivery systems. By conjugating drugs to methyltetrazine, researchers can achieve selective delivery to specific tissues or cells that express TCO-modified receptors. This approach enhances therapeutic efficacy while minimizing off-target effects .
3. Radiolabeling for Imaging
Methyltetrazine derivatives are also being explored for radiolabeling applications in positron emission tomography (PET) imaging. For example, studies involving gallium-labeled tetrazines have shown promising results for pretargeted imaging strategies, allowing for improved visualization of tumors in vivo .
Case Study 1: Activity-Based Protein Profiling
A study introduced methyltetrazinylalanine (MeTz-Ala) into a dipeptide fluoromethylketone cysteine protease inhibitor. The incorporation allowed for effective visualization of cathepsin activity in live cells through IEDDA ligation with TCO-modified fluorophores. The findings indicated that MeTz-Ala could function as both a phenylalanine mimic and a bioorthogonal label, demonstrating its dual utility in protein profiling .
Case Study 2: Radiolabeling with Gallium
In another investigation, researchers synthesized a gallium-binding tetrazine derivative for use in PET imaging. The study assessed the stability and biodistribution of the radiolabeled conjugate both in vitro and in vivo, confirming high stability (>95%) after incubation in human serum and effective clearance through renal pathways. This work highlights the potential of methyltetrazine derivatives in clinical imaging applications .
Comparative Analysis
| Property | Methyltetrazine-PEG3-amine | Other Bioorthogonal Compounds |
|---|---|---|
| Kinetics | Up to 30,000 Ms | Varies widely |
| Reaction Type | IEDDA | Click chemistry |
| Stability | High (HCl salt form) | Varies |
| Applications | Imaging, drug delivery | Imaging, diagnostics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyltetrazine-PEG3-amine with high purity?
- Methodology : Synthesis typically involves coupling methyltetrazine derivatives with PEG3-amine under inert conditions (e.g., argon atmosphere) to prevent oxidation. Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) or HPLC is critical for removing unreacted intermediates. Analytical validation using -NMR (δ 6.5–8.0 ppm for tetrazine protons) and LC-MS (monitoring m/z ~400–600 range) ensures structural integrity .
Q. How can researchers optimize reaction conditions for bioorthogonal labeling using Methyltetrazine-PEG3-amine?
- Methodology : The compound’s tetrazine group reacts with trans-cyclooctene (TCO) via inverse electron-demand Diels-Alder (iEDDA) reactions. Key parameters include:
- pH : Optimal reactivity occurs at pH 6.5–7.5; avoid highly basic conditions (>pH 9) to prevent tetrazine hydrolysis.
- Stoichiometry : Use a 1:1.2 molar ratio (tetrazine:TCO) to ensure complete conjugation.
- Temperature : Reactions proceed efficiently at 25–37°C; higher temperatures accelerate kinetics but may degrade PEG .
Q. What are the storage and handling protocols to maintain Methyltetrazine-PEG3-amine stability?
- Methodology : Store lyophilized powder at ≤-20°C, protected from light and moisture. Reconstitute in anhydrous DMSO or PBS (pH 7.4) immediately before use. Avoid freeze-thaw cycles to prevent PEG chain degradation or tetrazine ring oxidation. Monitor purity via UV-Vis spectroscopy (λ~520–540 nm for tetrazine absorbance) post-storage .
Advanced Research Questions
Q. How can researchers resolve contradictory data in live-cell labeling efficiency using Methyltetrazine-PEG3-amine?
- Methodology : Discrepancies may arise from:
- Cellular uptake variability : Use flow cytometry to quantify internalization rates across cell lines.
- PEG length effects : Compare PEG3 with PEG4/PEG2 analogs; shorter PEG chains may reduce steric hindrance but compromise solubility.
- Competitive reactions : Pre-block endogenous amine groups with NHS esters to minimize nonspecific binding. Validate using negative controls (e.g., TCO-free cells) .
Q. What strategies mitigate off-target reactivity of Methyltetrazine-PEG3-amine in complex biological systems?
- Methodology :
- Buffer optimization : Include 1–5% BSA or 0.1% Tween-20 to reduce hydrophobic interactions.
- Kinetic analysis : Use stopped-flow spectroscopy to measure second-order rate constants () in serum vs. buffer, identifying competing nucleophiles (e.g., thiols).
- Dual-labeling approaches : Pair with slower bioorthogonal reactions (e.g., strain-promoted azide-alkyne cycloaddition) for orthogonal tagging .
Q. How does the PEG spacer length (PEG3 vs. PEG4) impact the compound’s performance in vivo?
- Methodology : Conduct comparative studies:
- Pharmacokinetics : PEG3 shows faster renal clearance than PEG4, reducing background signal in imaging.
- Tumor penetration : PEG3’s shorter chain enhances diffusion in dense tissues (e.g., solid tumors).
- Data collection : Use murine xenograft models with near-infrared (NIR) probes conjugated via TCO. Quantify biodistribution via LC-MS/MS .
Data Analysis and Interpretation
Q. How should researchers analyze reaction kinetics for Methyltetrazine-PEG3-amine in heterogeneous environments?
- Methodology :
- Pseudo-first-order kinetics : Fix TCO concentration in excess (≥10×) and monitor tetrazine decay via UV-Vis at λ~520 nm.
- Arrhenius plots : Calculate activation energy () across temperatures (4–37°C) to assess thermal sensitivity.
- Software tools : Fit data to second-order rate equations using GraphPad Prism or Python’s SciPy .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
